molecular formula C18H25N3O3S B2938459 4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 632288-89-2

4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2938459
CAS No.: 632288-89-2
M. Wt: 363.48
InChI Key: UFYVIHSQFWWCLH-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-tert-butylphenoxy group at the 4th carbon. The amide nitrogen is linked to a 1,3,4-thiadiazole ring, which carries a methoxymethyl substituent at the 5th position (Figure 1). This structure combines a lipophilic tert-butylphenoxy moiety with a heterocyclic thiadiazole system, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-18(2,3)13-7-9-14(10-8-13)24-11-5-6-15(22)19-17-21-20-16(25-17)12-23-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYVIHSQFWWCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry.

Chemical Structure

The compound consists of a thiadiazole moiety linked to a butanamide structure and a tert-butylphenoxy group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been widely studied for their antimicrobial properties . Research indicates that derivatives containing thiadiazole rings exhibit significant antibacterial and antifungal activities. For instance:

  • Compounds with 1,3,4-thiadiazole structures have shown effectiveness against various bacterial strains and fungi .
  • The presence of the methoxymethyl group in the compound may enhance its solubility and bioavailability, contributing to its antimicrobial efficacy.

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer potential . Studies have demonstrated that several thiadiazole compounds possess cytotoxic effects against different cancer cell lines. Notably:

  • A series of new thiadiazole-imidazole derivatives showed moderate to high anticancer activity against liver carcinoma cells (HEPG2) when compared to doxorubicin .
  • The compound's structural components could interact with cellular pathways involved in tumor growth and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been well-documented. Compounds similar to this compound may exhibit:

  • Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
  • Potential use in treating chronic inflammatory conditions due to their ability to modulate immune responses.

Antidiabetic Activity

Recent studies have indicated that some thiadiazole derivatives can inhibit enzymes like α-glucosidase, suggesting potential antidiabetic effects . The compound under consideration may:

  • Act as an inhibitor of carbohydrate-digesting enzymes, thus regulating blood sugar levels .

Case Studies and Research Findings

A comprehensive review of various studies highlights the biological activities associated with thiadiazole derivatives:

Activity TypeReferenceFindings
Antimicrobial Significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Moderate to high cytotoxicity against HEPG2 liver cancer cells compared to standard drugs.
Anti-inflammatory Reduction in inflammatory markers in vitro; potential for chronic inflammation treatment.
Antidiabetic Inhibition of α-glucosidase enzyme; potential for blood sugar regulation.

Chemical Reactions Analysis

Key Reactivity and Functional Group Transformations

The compound exhibits reactivity at three primary sites:

Site Reactivity Example Reaction
Thiadiazole Ring Electrophilic substitution at C-5; nucleophilic attack at sulfurBromination with Br₂/FeBr₃ yields 5-bromo derivatives .
Methoxymethyl Group Acid-catalyzed hydrolysis to hydroxymethylHCl (aq.) converts -OCH₃ to -OH at 80°C .
Butanamide Chain Hydrolysis under acidic/basic conditionsNaOH (aq.) cleaves the amide bond to form carboxylic acid and amine .

Catalytic and Functional Modifications

a. Reductive Amination

  • Application : The tertiary butylphenoxy group can be modified via reductive amination with aldehydes (e.g., p-methoxybenzaldehyde) in the presence of sodium borohydride (NaBH₄) .

  • Yield : Up to 88% under solvent-free conditions .

b. Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The boronate ester derivatives (e.g., tert-butyl piperidine boronate) enable palladium-catalyzed coupling with aryl halides for structural diversification .

Stability and Degradation Studies

  • Thermal Stability : Decomposes at 220–240°C via cleavage of the butanamide chain and thiadiazole ring fragmentation .

  • Photodegradation : UV light (254 nm) induces radical-mediated decomposition of the methoxymethyl group, forming formaldehyde as a byproduct .

Biological Activity Correlations

While not directly studied for this compound, structurally analogous 1,3,4-thiadiazoles demonstrate:

  • MAO-A Inhibition : IC₅₀ values < 10 µM for derivatives with electron-withdrawing substituents .

  • Anti-inflammatory Effects : Suppression of IL-1β and IL-6 cytokines via NF-κB pathway modulation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and properties are influenced by two key regions:

  • Thiadiazole substituent : The methoxymethyl group introduces moderate polarity, balancing solubility and steric effects.

Table 1: Structural Comparison with Analogs

Compound Name Phenoxy Substituent Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-tert-butyl 5-(methoxymethyl) C₁₉H₂₆N₃O₃S* 377.50* High lipophilicity -
4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide 4-phenyl 5-phenyl C₁₈H₁₇N₃OS 323.41 Aromatic bulk
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide None 5-(methoxymethyl) C₉H₁₅N₃O₂S 229.30 Simplified backbone
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide 4-tert-butyl 5-(4-fluorobenzyl) C₂₁H₂₁FN₂O₂S 384.47 Fluorinated benzyl group
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide 4-methoxy 5-isopropyl C₁₇H₂₂N₃O₃S 375.44 Balanced polarity

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